molecular formula C25H23ClN6O2S B307605 1-[6-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-BUTANONE

1-[6-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-BUTANONE

Cat. No.: B307605
M. Wt: 507 g/mol
InChI Key: MNIQVFVIDUOVFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 1-[6-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-BUTANONE is a complex organic molecule with potential applications in various scientific fields. Its structure includes multiple functional groups, such as a butyryl group, a chloro-substituted pyrazole ring, a methylthio group, and a triazino-benzoxazepine core, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-BUTANONE typically involves multi-step organic synthesis

    Formation of the Triazino-Benzoxazepine Core: This step might involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring can be synthesized separately and then attached to the core structure through a coupling reaction.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[6-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-BUTANONE: can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield the corresponding alcohols.

Scientific Research Applications

1-[6-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-BUTANONE:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving its molecular targets.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-[6-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-BUTANONE exerts its effects depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-[6-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-BUTANONE: can be compared with other compounds that have similar structural features or functional groups. Some similar compounds include:

    6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(methylthio)-1,2,4-triazino[5,6-d][3,1]benzoxazepine: Lacks the butyryl group.

    7-acetyl-6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: Has an acetyl group instead of a butyryl group.

    7-butyryl-6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(methylsulfonyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: Contains a methylsulfonyl group instead of a methylthio group.

These comparisons highlight the uniqueness of This compound

Properties

Molecular Formula

C25H23ClN6O2S

Molecular Weight

507 g/mol

IUPAC Name

1-[6-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]butan-1-one

InChI

InChI=1S/C25H23ClN6O2S/c1-4-10-19(33)31-18-14-9-8-13-17(18)21-23(27-25(35-3)29-28-21)34-24(31)20-15(2)30-32(22(20)26)16-11-6-5-7-12-16/h5-9,11-14,24H,4,10H2,1-3H3

InChI Key

MNIQVFVIDUOVFP-UHFFFAOYSA-N

SMILES

CCCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=C(N(N=C4C)C5=CC=CC=C5)Cl

Canonical SMILES

CCCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=C(N(N=C4C)C5=CC=CC=C5)Cl

Origin of Product

United States

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